molecular formula C10H9ClN2OS B8547835 7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

7-Chloro-N,N-dimethylthieno[3,2-b]pyridine-2-carboxamide

Cat. No. B8547835
M. Wt: 240.71 g/mol
InChI Key: ZFVBOLLDXJZHQP-UHFFFAOYSA-N
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Patent
US07208500B2

Procedure details

was prepared by the reaction of 7-chloro-thieno[3,2-b]pyridine-2-carboxylic acid (0.57 g, 2.67 mmol) with 2.0 M N,N-dimethylamine in THF (1.60 mL, 3.20 mmol) and Et3N (0.447 mL, 3.20 mmol) in a manner as described in Method A to give the desired amide as brown solid (0.54 g, 84%). 1H NMR (300 MHz, CDCl3) δ 8.63 (d, 1H, J=4.85 Hz), 7.74 (s, 1H), 7.35 (d, 1H, J=5.02 Hz), 3.28 (s, 3H), 3.22 (s, 3H); ESIMS (MH+): 240.95.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.447 mL
Type
reactant
Reaction Step One
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:11]([OH:13])=O)[S:10][C:3]=12.[CH3:14][NH:15][CH3:16].C1COCC1.CCN(CC)CC>>[CH3:14][N:15]([CH3:16])[C:11]([C:9]1[S:10][C:3]2[C:4](=[N:5][CH:6]=[CH:7][C:2]=2[Cl:1])[CH:8]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
1.6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.447 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=CC2=NC=CC(=C2S1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.